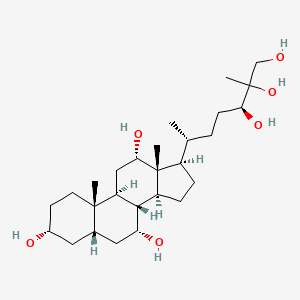

Cholestane-3,7,12,24,25,26-hexol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cholestane-3,7,12,24,25,26-hexol, also known as this compound, is a useful research compound. Its molecular formula is C27H48O6 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Diagnostics

Cerebrotendinous Xanthomatosis (CTX) Diagnosis

Cholestane-3,7,12,24,25,26-hexol serves as a biomarker in the diagnosis of CTX, a rare genetic disorder characterized by abnormal cholesterol metabolism. In studies involving urinary bile acid profiling, elevated levels of this compound were observed in patients with CTX. This correlation underscores its potential utility in diagnostic screenings for metabolic disorders related to cholesterol and bile acid synthesis .

Drug Development

Anticancer Agents

Recent research has indicated that derivatives of cholesterol and its analogs, including cholestane compounds, exhibit promising anticancer properties. For instance, modifications at the 7-position of cholesterol have been shown to enhance antiproliferative activity against various cancer cell lines such as HepG2 and Skov3. This suggests that cholestane derivatives may be valuable scaffolds for developing new anticancer drugs .

Drug Delivery Systems

this compound has been incorporated into drug delivery systems due to its ability to form micelles and enhance drug solubility. Research has demonstrated that cholesteryl-grafted polymers can encapsulate chemotherapeutic agents like doxorubicin and improve their cellular uptake and therapeutic efficacy .

Biochemical Research

Bile Acid Metabolism Studies

The compound plays a crucial role in understanding bile acid biosynthesis pathways. It is an intermediate in the enzymatic conversion processes involving cytochrome P450 enzymes. Research has focused on its metabolic pathways to elucidate the mechanisms behind cholesterol-related diseases and potential therapeutic targets .

Case Studies

Propiedades

Número CAS |

110612-30-1 |

|---|---|

Fórmula molecular |

C27H48O6 |

Peso molecular |

468.7 g/mol |

Nombre IUPAC |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R,5S)-5,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O6/c1-15(5-8-22(31)26(3,33)14-28)18-6-7-19-24-20(13-23(32)27(18,19)4)25(2)10-9-17(29)11-16(25)12-21(24)30/h15-24,28-33H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,22+,23+,24+,25+,26?,27-/m1/s1 |

Clave InChI |

BUVRTWKYVCCTJS-TXXXLBLZSA-N |

SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérico |

C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES canónico |

CC(CCC(C(C)(CO)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Sinónimos |

5 beta-cholestane-3-alpha,7 alpha,12 alpha,24,25,26-hexol 5 beta-cholestanehexol cholestane-3,7,12,24,25,26-hexol cholestane-3,7,12,24,25,26-hexol, (24R)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.